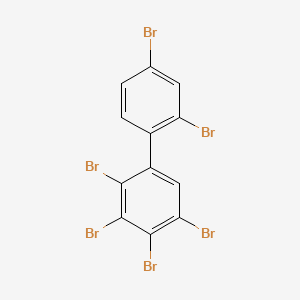

2,2',3,4,4',5-Hexabromobiphenyl

Vue d'ensemble

Description

2,2',3,4,4',5-Hexabromobiphenyl is a type of polybrominated biphenyl (PBB), which is a class of organic compounds that are widely recognized for their industrial applications, particularly as flame retardants. These compounds are structurally similar to the more widely known polychlorinated biphenyls (PCBs), but with bromine atoms substituted for chlorine. Due to their bromine content, they exhibit a range of physical and chemical properties that make them useful in various applications, but also raise concerns regarding their environmental persistence and potential health effects.

Synthesis Analysis

The synthesis of brominated biphenyls can be complex, involving regioselective reactions to ensure the correct placement of bromine atoms on the biphenyl structure. For example, the synthesis of related compounds such as dibromo- and hexabromo-tetraphenylporphyrins has been achieved through controlled bromination reactions, which are guided by the presence of functional groups that direct the electrophilic attack on the aromatic system . Although the specific synthesis of this compound is not detailed in the provided papers, similar principles of regioselectivity and controlled reaction conditions would likely apply.

Molecular Structure Analysis

The molecular structure of brominated biphenyls is characterized by two benzene rings connected by a single bond, with bromine atoms substituted at various positions. The presence of multiple bromine atoms significantly influences the molecular geometry, electronic distribution, and reactivity of these compounds. For instance, a related compound, 2,3-dichloro-3',4'-dihydroxybiphenyl, demonstrates intramolecular hydrogen bonding and π-π stacking interactions, which are indicative of the complex intermolecular forces that can exist in halogenated biphenyls .

Chemical Reactions Analysis

Brominated biphenyls can undergo various chemical reactions, including photolysis, which is the decomposition of a chemical compound by photons, typically from sunlight. The photolysis of 2,4,5,2',4',5'-hexabromobiphenyl has been studied, revealing that it decomposes under ultraviolet light to form a range of lower brominated biphenyls through sequential debromination reactions . The rates of these reactions and the specific pathways (para, meta, or ortho debromination) depend on the initial concentration of the compound and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its high degree of bromination. These properties include its distribution and excretion in biological systems, as well as its environmental persistence. A pharmacokinetic model developed for 2,2',4,4',5,5'-hexabromobiphenyl in rats and extrapolated to humans suggests that the compound has a long half-life in the body, particularly in adipose tissue, due to its lipophilic nature . This persistence raises concerns about the compound's potential bioaccumulation and long-term health effects.

Applications De Recherche Scientifique

Études sur la promotion tumorale

2,2',3,4,4',5-Hexabromobiphenyl : a été utilisé dans des études pour comprendre son rôle en tant que promoteur tumoral. Il a été démontré qu'il inhibe la communication intercellulaire médiée par les jonctions communicantes, qui est un mécanisme de dysfonctionnements cellulaires, y compris la promotion tumorale . Ce composé permet aux chercheurs d'étudier les effets concentration-dépendants sur la communication intercellulaire, ce qui est crucial pour comprendre la progression du cancer.

Évaluation de la contamination environnementale

Ce composé est également important dans les études environnementales, en particulier pour évaluer les niveaux de contamination dans les échantillons de boues d'épuration et d'effluents. Sa présence dans les stations d'épuration des eaux usées et son potentiel de bioaccumulation en font un marqueur important pour les évaluations de la santé et de la sécurité environnementales .

Analyse des retardateurs de flamme

En tant que polybromodiphényle, This compound est souvent analysé dans le contexte des retardateurs de flamme. La recherche sur ses niveaux environnementaux, en particulier après l'interdiction de certains polybromodiphényles, permet de comprendre la distribution et l'impact des retardateurs de flamme dans l'environnement .

Recherche sur la perturbation endocrinienne

En raison de ses caractéristiques structurelles, ce composé est étudié pour son potentiel de perturbateur endocrinien. Les implications de sa présence dans l'environnement et les effets potentiels sur la santé humaine et animale constituent un domaine de recherche important .

Bioaccumulation et bioamplification

La recherche sur This compound se concentre souvent sur sa capacité à se bioaccumuler dans les organismes et à se bioamplifier dans la chaîne alimentaire. Ceci est essentiel pour comprendre les impacts écologiques et sanitaires à long terme des polluants organiques persistants .

Études toxicologiques

Les évaluations toxicologiques de This compound sont essentielles pour déterminer les niveaux d'exposition sûrs et pour comprendre son mécanisme de toxicité. Ces études contribuent à l'élaboration de directives et de réglementations pour l'exposition humaine à ce composé .

Développement de méthodes analytiques

Le composé est utilisé dans le développement de méthodes analytiques pour détecter et quantifier les polybromodiphényléthers et les composés apparentés dans diverses matrices. Ceci est essentiel pour surveiller les échantillons environnementaux et biologiques pour la contamination .

Évaluation et gestion des risques

Enfin, This compound est essentiel aux études d'évaluation et de gestion des risques. La compréhension de sa persistance environnementale, des risques potentiels pour la santé et des voies d'exposition éclaire la prise de décision politique et les stratégies de gestion pour protéger la santé publique et l'environnement .

Safety and Hazards

Mécanisme D'action

Biochemical Pathways

It is known that this compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . This suggests that it may affect pathways related to the metabolism of these compounds.

Pharmacokinetics

Given its structure and properties, it is likely to have low water solubility , which could impact its bioavailability

Action Environment

The action of 2,2’,3,4,4’,5-Hexabromobiphenyl can be influenced by environmental factors. For example, its use as a flame retardant means it may be found in environments with high temperatures or fire risk . Additionally, its persistence in the environment and potential for bioaccumulation suggest that its effects could be influenced by factors such as exposure duration and concentration .

Propriétés

IUPAC Name |

1,2,3,4-tetrabromo-5-(2,4-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6/c13-5-1-2-6(8(14)3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEZWWIXWTUKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231069 | |

| Record name | 1,1'-Biphenyl, 2,2',3,4,4',5-hexabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81381-52-4 | |

| Record name | 2,2',3,4,4',5-Hexabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081381524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',3,4,4',5-hexabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5-HEXABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595V18DW0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

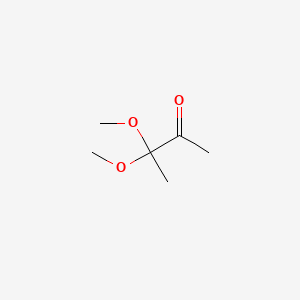

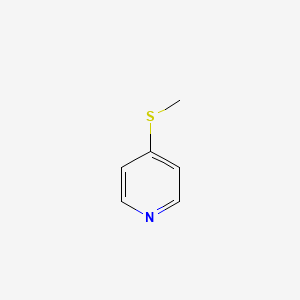

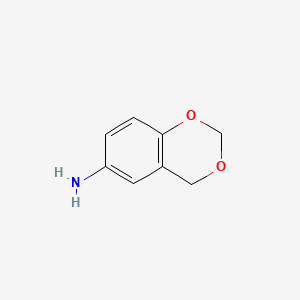

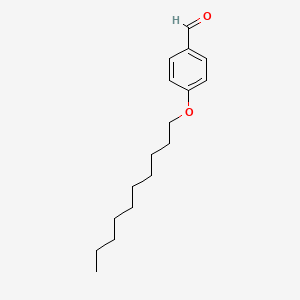

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

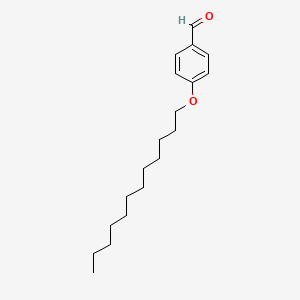

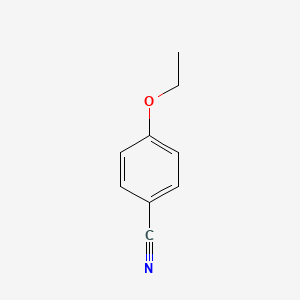

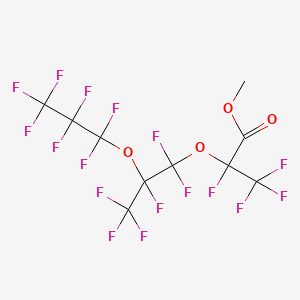

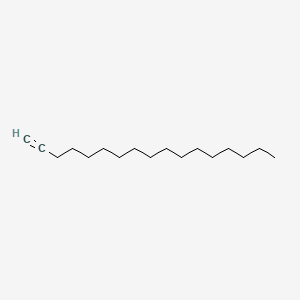

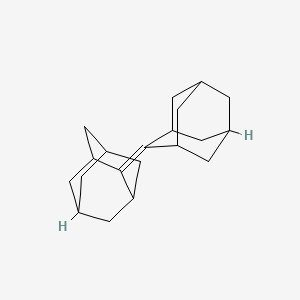

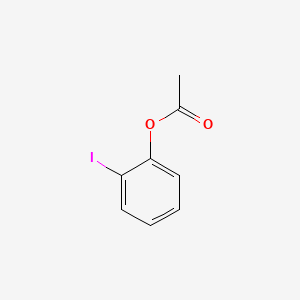

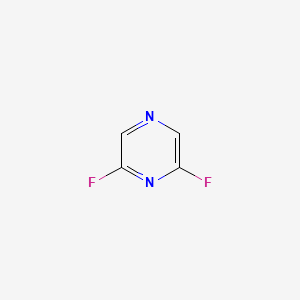

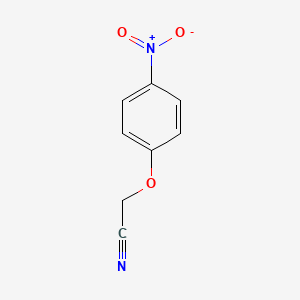

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.